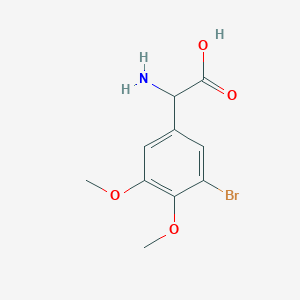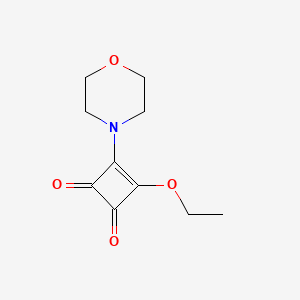
dl-アラニル-dl-セリン
説明
dl-Alanyl-dl-serine is a dipeptide composed of the amino acids alanine and serine It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule
科学的研究の応用
Chemistry: dl-Alanyl-dl-serine is used as a model compound in peptide synthesis studies and as a building block for more complex peptides and proteins.
Biology: In biological research, dl-Alanyl-dl-serine is studied for its role in protein structure and function, as well as its potential involvement in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for peptide-based drugs and its role in drug delivery systems.
Industry: In the industrial sector, dl-Alanyl-dl-serine is used in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
Target of Action
The primary target of dl-Alanyl-dl-serine is the D-alanyl carrier protein ligase DltA . This enzyme is part of the dlt operon, which is involved in the d-alanylation of teichoic acids in the cell wall of Gram-positive bacteria . The d-alanylation process plays crucial roles in bacterial physiology and virulence .
Mode of Action
dl-Alanyl-dl-serine interacts with its target, DltA, by serving as a substrate for the enzyme . The enzyme DltA catalyzes the formation of D-alanyl-D-serine from D-alanine and D-serine in the presence of ATP . This reaction results in the formation of D-alanyl-D-serine, ADP, and phosphate .
Biochemical Pathways
The formation of D-alanyl-D-serine is part of the d-alanylation pathway, which is involved in the modification of teichoic acids in the cell wall of Gram-positive bacteria . This pathway is mediated by the action of four proteins encoded by the dlt operon, DltABCD . The product of this pathway, D-alanyl-D-serine, can be incorporated into the peptidoglycan pentapeptide instead of the usual D-alanyl-D-alanine dipeptide .
Pharmacokinetics
Information on the pharmacokinetics of dl-Alanyl-dl-serine is currently limited. The standard enthalpies of formation of dl-alanyl-dl-serine and the products of its dissociation in an aqueous solution have been determined . These thermodynamic properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of dl-Alanyl-dl-serine is the formation of D-alanyl-D-serine, which can be incorporated into the peptidoglycan pentapeptide in the cell wall of Gram-positive bacteria . This modification plays crucial roles in bacterial physiology and virulence .
Action Environment
The action of dl-Alanyl-dl-serine is influenced by environmental factors such as temperature and ionic strength . These factors can affect the dissolution of the compound in water and aqueous KOH solutions, thereby influencing its action, efficacy, and stability .
生化学分析
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
dl-Alanyl-dl-serine is involved in certain metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-serine typically involves the coupling of dl-alanine and dl-serine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of dl-Alanyl-dl-serine may involve enzymatic synthesis using proteases or chemical synthesis using solid-phase peptide synthesis (SPPS). SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process.
Types of Reactions:
Oxidation: dl-Alanyl-dl-serine can undergo oxidation reactions, particularly at the serine hydroxyl group, forming corresponding oxo derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing any oxidized forms back to the original dipeptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products: The major products of these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino or hydroxyl groups.
類似化合物との比較
dl-Alanyl-dl-glycine: Another dipeptide with similar properties but different biological activities.
dl-Alanyl-dl-valine: A dipeptide with a branched-chain amino acid, exhibiting distinct metabolic effects.
dl-Alanyl-dl-leucine: Known for its role in muscle metabolism and protein synthesis.
Uniqueness: dl-Alanyl-dl-serine is unique due to the presence of the hydroxyl group in serine, which imparts specific chemical reactivity and biological functions. This distinguishes it from other dipeptides that lack such functional groups, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKGIFRRBGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952884 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3062-19-9, 3303-41-1 | |
| Record name | Alanylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3062-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)


![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654956.png)
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)

